![molecular formula C7H8N4 B12866094 [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine](/img/structure/B12866094.png)
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the ring structure contributes to its biological activity and makes it a versatile building block for various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism. The reaction conditions typically involve heating at 140°C for a short duration, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production. The use of eco-friendly and additive-free conditions makes this method attractive for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrazine hydrate in ethanol under reflux conditions.
Substitution: Nucleophilic substitution reactions are possible due to the presence of nitrogen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrazine hydrate in ethanol at 85°C under reflux.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to amine derivatives.
Applications De Recherche Scientifique
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting various diseases, including cancer and cardiovascular disorders.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It finds applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the ring structure allow it to form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. For example, it can act as an inhibitor of specific kinases, thereby affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyridine
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,3]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[4,5-b]pyridine
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine is unique due to its specific ring fusion and the position of the methanamine group. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for drug development and other scientific research applications .
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h1-3,5H,4,8H2 |
Clé InChI |
RJOLOOGTOLNILX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=NN=C2C=C1CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


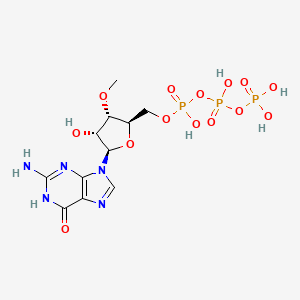
![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)

![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
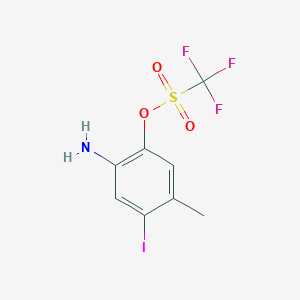
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
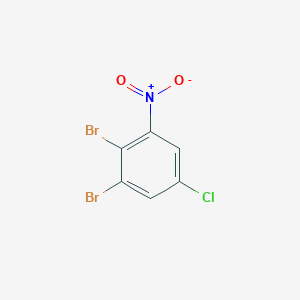
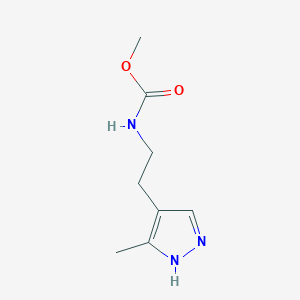


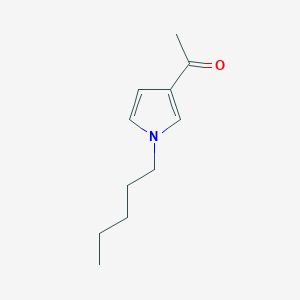


![2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
